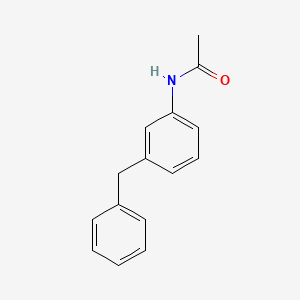

N-(3-benzylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

63021-27-2 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(3-benzylphenyl)acetamide |

InChI |

InChI=1S/C15H15NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,16,17) |

InChI Key |

MTESFNXPHGNSML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Model Validation:this is a Critical Step to Ensure the Model is Statistically Sound and Has Genuine Predictive Ability.researchgate.netvalidation is Performed Through Several Methods:

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict how a molecule, such as a potential drug, binds to a larger molecule like a protein. This technique is vital for understanding the binding mechanisms of N-(3-benzylphenyl)acetamide and its derivatives.

While specific molecular docking studies on this compound are not widely available in public literature, research on similar compounds provides considerable insight into its likely binding behaviors and affinities with various protein targets.

For example, studies on N-arylacetamide derivatives as inhibitors of enzymes like α-glucosidase and α-amylase have highlighted the importance of the acetamide (B32628) and substituted phenyl groups for strong inhibition. nih.gov Molecular docking simulations of these related compounds show they can fit effectively into the active sites of these enzymes, with their predicted binding affinities (docking scores) matching their observed inhibitory effects. nih.gov In one study, 1,2-benzothiazine-N-arylacetamides with different groups on the phenyl ring showed significant potential for inhibiting α-glucosidase and α-amylase, with docking scores suggesting strong binding. nih.gov

In other research, similar compounds like N-(4-benzylphenyl)-2-(phenylthio)acetamide have been studied as inhibitors of Sirtuin 2 (SIRT2). dergipark.org.tr Molecular docking has been used to understand how these compounds bind within the SIRT2 active site, which helps in designing more powerful inhibitors. dergipark.org.tr Additionally, N-phenylacetamide derivatives connected to a 1,3,4-thiadiazole-2-sulfonamide (B11770387) structure have been docked into the active sites of carbonic anhydrases I, II, and IX, showing a preference for binding to the CA II form. researchgate.net

The binding affinities predicted by these docking studies, often given as docking scores or estimated free energies of binding (ΔG), are crucial for deciding which compounds to synthesize and test. The table below shows some representative docking scores for compounds related to this compound against different targets, demonstrating the usefulness of this method.

Table 1: Representative Docking Scores of this compound Analogs Against Various Protein Targets

| Analog Structure | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netwindows.netthiazin-2-yl)-N-(4-chlorophenyl)acetamide | α-Amylase | -15.24 |

| 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netwindows.netthiazin-2-yl)-N-(4-bromophenyl)acetamide | α-Amylase | -16.13 |

| 5-[2-(N-(3-chlorophenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide | Carbonic Anhydrase II | Not specified, but noted as superior binding to CA I and IX |

The stability of a drug-protein complex depends on a network of intermolecular interactions. Molecular docking studies of compounds similar to this compound have been key in identifying these important interactions, which usually include hydrogen bonds, hydrophobic interactions, and π-stacking.

The acetamide part of these molecules consistently plays a role in forming crucial hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. For instance, in the active site of α-amylase, the acetamide group of 1,2-benzothiazine-N-arylacetamide derivatives was found to create hydrogen bonds with important amino acid residues. nih.gov

In the case of carbonic anhydrase inhibitors, the sulfonamide group is a key feature for binding to zinc, while the N-phenylacetamide part of the molecule reaches into the active site, forming extra interactions that help with selectivity for a specific form of the enzyme. researchgate.net For compounds that modulate the GABA-A receptor, the specific arrangement of the aromatic rings and the acetamide linker is essential for fitting into the binding site and creating the necessary interactions for the desired effect. sci-hub.se

Table 2: Key Intermolecular Interactions of this compound Analogs with Target Proteins

| Analog Class | Target Protein | Types of Interactions |

|---|---|---|

| 1,2-Benzothiazine-N-arylacetamides | α-Amylase | Hydrogen bonds, Hydrophobic interactions |

| 5-amino-1,3,4-thiadiazole-2-sulfonamides with N-phenylacetamide | Carbonic Anhydrase II | Hydrogen bonds, Zinc coordination |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational method used to determine the essential three-dimensional arrangement of chemical features (like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings) that a molecule needs to bind to a specific biological target.

While a specific pharmacophore model for this compound has not been officially reported, the principles of this modeling can be applied based on what is known about how its analogs interact with various receptors. A hypothetical pharmacophore model for a target that binds this compound would likely include:

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

Two or more aromatic/hydrophobic features for the benzyl (B1604629) and phenyl rings.

The precise spatial arrangement of these features would be crucial for the molecule's biological activity.

Once developed and confirmed, pharmacophore models can be used as 3D search queries in virtual screening of large compound libraries to find new molecules with the right chemical features and spatial arrangement. This method has been successfully used to discover inhibitors for various targets. For example, pharmacophore models have been created for GABA-A receptor modulators, which share some structural features with this compound derivatives. sci-hub.se These models typically include features for aromatic rings and hydrogen bond acceptors, which is consistent with what would be expected for the this compound structure.

Virtual screening using such pharmacophore models can efficiently sift through millions of compounds to pick out a smaller, more manageable group for biological testing, which speeds up the drug discovery process. The "hits" found through virtual screening, though they may have diverse structures, all share the common pharmacophoric features needed to bind to the target protein.

Structure Activity Relationship Sar and Computational Modeling

Empirical Structure-Activity Relationship Studies

Empirical SAR studies involve the synthesis and biological evaluation of a series of related compounds to determine the effects of specific structural modifications on their activity.

The arrangement and electronic properties of substituents on the aromatic rings of N-arylbenzylamide scaffolds are critical determinants of biological potency. Studies on analogous structures provide insight into how such modifications might influence the activity of N-(3-benzylphenyl)acetamide.

For instance, in a series of N-phenylacetamide derivatives investigated as carbonic anhydrase inhibitors, the nature and position of substituents on the N-phenyl ring significantly impacted inhibitory activity against various isoforms (hCA I, II, IX, and XII). nih.gov Similarly, research on N-substituted benzyl (B1604629)/phenyl acetamides has shown that the presence and location of groups like halogens or nitro groups can modulate antiviral or anti-tubercular activity. researchgate.nettjnpr.org In one study on nitro(triazole/imidazole)-based anti-tubercular agents, the compound N-(4-benzylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, a positional isomer of the core this compound structure, was evaluated, highlighting the importance of the benzylphenyl moiety in this class of compounds. tjnpr.org

Table 1: Influence of Substituents on Biological Activity in Related Acetamide (B32628) Scaffolds

| Compound Series | Substituent/Modification | Effect on Biological Potency | Reference |

|---|---|---|---|

| Nitro(triazole/imidazole)-based acetamides | N-([1,1'-biphenyl]-3-yl) vs. N-(4-benzylphenyl) | Demonstrated varying anti-tubercular activity, with the biphenyl (B1667301) analog showing the most stable complex in docking studies. | tjnpr.org |

| N-phenylacetamide sulfonamides | Substitution on the N-phenyl ring | Significantly impacted carbonic anhydrase inhibition. | nih.gov |

| General drug carcinogenicity models | Nitro groups | Contributed positively to carcinogenicity potential. | nih.gov |

| General drug carcinogenicity models | Phenolic or carboxylic OH groups | Reduced carcinogenicity potential. | nih.gov |

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical agents. While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to enantiomers that may exhibit different potencies, metabolic profiles, and toxicities.

For example, in the development of anticonvulsant drugs related to Lacosamide, which is the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide, stereochemistry is crucial for activity. nih.gov Studies on its analogs have shown that the specific spatial arrangement of substituents at the 3-oxy site is critical for seizure protection. nih.gov Similarly, research on inhibitors of Glioma-Associated Oncogene Homolog 1 (Gli1) identified the (S)-enantiomer of 2-(3-benzylphenyl)-N-(4-hydroxyphenethyl)propanamide as a specific, active compound, indicating a clear stereochemical preference for biological interaction. nih.gov The synthesis of specific stereoisomers, such as the (S)-enantiomer of a Ryanodine Receptor 2 inhibitor, further underscores the importance of controlling chirality to achieve desired pharmacological effects. jst.go.jp

Modifications to the central acetamide linker and the flanking aromatic rings are a common strategy to optimize the pharmacological properties of a lead compound.

Acetamide Modifications: The acetamide group is a key structural feature, often involved in hydrogen bonding with target proteins. Altering this group can have profound effects. For instance, studies on arylamine N-acetyltransferases have shown that modifying essential residues within the enzyme's binding site can abolish catalytic activity, highlighting the specific interactions that an acetamide-like structure can undergo. nih.gov Replacing the acetamide with other linkers, such as ureas or cyanoguanidines, has been explored in other compound series to modulate activity and selectivity. nih.gov

Aromatic Ring Modifications: The benzyl and phenyl rings provide a scaffold for interaction with target proteins, often through hydrophobic and π-stacking interactions. Modifying these rings can alter a compound's binding affinity and specificity. Research on various N-heterocyclic compounds has demonstrated that the nature of the aromatic or heterocyclic ring system is a core determinant of anticancer activity. nih.gov Studies on selective 5-HT₇ receptor ligands have also focused on the topology and substitution patterns of aromatic rings to achieve desired receptor affinity profiles. nih.gov In a series of Gli1 inhibitors, replacing the benzyl group with a phenoxy group, as in N-(4-hydroxyphenethyl)-2-(3-phenoxyphenyl)acetamide, resulted in changes to the compound's activity profile. nih.gov

Table 2: Effects of Core Structural Modifications in Related Analogs

| Core Structure | Modification | Observed Impact | Reference |

|---|---|---|---|

| N-benzyl-2-acetamido-propionamide | Variations at the 3-oxy and 4'-benzylamide sites | Non-bulky, hydrophobic groups retained anticonvulsant activity. | nih.gov |

| N-(4-hydroxyphenethyl)acetamide | Replacement of a 3-benzylphenyl group with a 3-phenoxyphenyl group | Altered activity against Gli1-mediated transcription. | nih.gov |

| N-phenylacetamide | Direct attachment of the acetamide to the phenyl ring vs. a benzyl linker | Reduces molecular flexibility. | |

| Benzenesulfonyl-ureas | Replacement of urea (B33335) with cyanoguanidine | Modified antagonist selectivity for thromboxane (B8750289) A2 receptor isoforms. | nih.gov |

Computational Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models predict the biological activity of compounds by using calculated molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, topological, and steric properties. researchgate.net

For a series of compounds related to this compound, a QSAR model would be built by first calculating a wide range of descriptors for each analog. tjnpr.org Common descriptors include:

Topological descriptors: Which describe atomic connectivity (e.g., ATS3m, ATS6m, ATS7m used in a study of anti-tubercular compounds). tjnpr.org

Electronic descriptors: Which quantify the electronic properties (e.g., partial charges, dipole moment).

Steric descriptors: Which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as LogP, which describes lipophilicity. nih.gov

Once calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). researchgate.netmdpi.com This equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govfabad.org.tr

The development of a robust and predictive QSAR model is a systematic process. nih.govresearchgate.net

Advanced Research Applications and Future Perspectives

N-(3-benzylphenyl)acetamide and Analogs as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology, enabling the study of proteins and other biomolecules in their native cellular environments. chemrxiv.org this compound and its derivatives hold potential for development as such probes. The core structure can be modified to incorporate photoaffinity labels or "click chemistry" handles, allowing for covalent labeling and subsequent identification of protein targets.

The development of fully-functionalized natural product probes (FFNPs) has demonstrated the power of using complex, sp3-rich scaffolds to explore the "ligandable" proteome. chemrxiv.org While not a natural product itself, the three-dimensional architecture of this compound offers a template that can be elaborated upon to create libraries of probes for screening against various biological systems. These probes could be instrumental in identifying novel binding partners and elucidating the mechanisms of action for this class of compounds. For instance, analogs could be designed to target specific enzyme families, such as kinases or proteases, where the acetamide (B32628) scaffold is a known motif.

Strategies for Lead Optimization and Selectivity Enhancement

Once a biologically active "hit" compound is identified, the process of lead optimization is critical for transforming it into a viable drug candidate. danaher.com This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. danaher.comyoutube.com For a compound like this compound, several strategies can be envisioned.

Structure-activity relationship (SAR) studies would be paramount. By synthesizing a series of analogs with systematic variations to the benzyl (B1604629) and phenyl rings—such as altering substituent positions or introducing different functional groups—researchers can map the chemical space required for optimal biological activity. For example, the addition of halogen atoms or methyl groups to the phenyl rings could significantly impact binding affinity and selectivity for a target protein. acs.org

Furthermore, computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to guide the design of more potent and selective analogs. danaher.com These in silico techniques can predict how modifications to the this compound scaffold will affect its interaction with a biological target, thereby prioritizing the synthesis of the most promising candidates.

Exploration of Novel Mechanistic Paradigms for Therapeutic Research

The acetamide scaffold is present in a wide range of therapeutic agents with diverse mechanisms of action. archivepp.comnih.gov This versatility suggests that this compound and its derivatives could be explored for a variety of therapeutic applications. Research into acetamide-sulfonamide conjugates has shown potential for developing novel agents to treat conditions involving the urease enzyme. nih.govresearchgate.netmdpi.com This highlights the possibility of creating hybrid molecules based on the this compound framework to target multiple biological pathways simultaneously.

Moreover, the N-aryl acetamide class has been investigated for its antimalarial activity, with some compounds showing potent inhibition of P. falciparum development. acs.org This opens up an avenue for screening this compound analogs for activity against infectious diseases. The key to unlocking this potential lies in identifying the specific cellular targets and understanding the underlying mechanisms of action, which may involve novel biological pathways not previously associated with this chemical class.

Integration of Artificial Intelligence and Machine Learning in Acetamide Derivative Discovery

For the discovery of novel acetamide derivatives, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds based on their chemical structure. nih.govyoutube.com This allows for the in silico screening of large virtual libraries of this compound analogs, identifying the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized characteristics for a specific therapeutic target.

Image Analysis: In high-content screening, AI-powered image analysis can accelerate the process of identifying cellular phenotypes induced by treatment with different acetamide derivatives. youtube.comyoutube.com

Challenges and Emerging Directions in Acetamide Scaffold Research

Despite the promise of the acetamide scaffold, several challenges remain in its development for therapeutic applications. One significant hurdle is achieving metabolic stability. acs.org Many acetamide-containing compounds are susceptible to hydrolysis by enzymes in the body, leading to rapid clearance and reduced efficacy. Overcoming this will require the development of novel chemical strategies to protect the amide bond or to design compounds that are less prone to metabolic degradation.

Another challenge is ensuring selectivity for the intended biological target. The acetamide motif is widespread in biologically active molecules, increasing the risk of off-target effects. Careful design and optimization, guided by structural biology and computational modeling, are necessary to achieve the desired selectivity profile.

Emerging directions in acetamide scaffold research include the development of covalent inhibitors and allosteric modulators. Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and duration of action. Allosteric modulators bind to a site on the protein that is distinct from the active site, offering a potential for greater selectivity.

Potential for Material Science Applications and Other Non-Biological Uses

Beyond its potential in the life sciences, the acetamide scaffold also has applications in material science. The ability of the amide group to form strong hydrogen bonds makes it a useful component in the design of self-assembling materials and polymers. patsnap.com For example, coumarin-fused N-heterocycles, which can be synthesized from aminocoumarin precursors, have been investigated for use in bipolar host materials and blue TADF-OLEDs. researchgate.net

The structural features of this compound, with its aromatic rings and flexible linker, could be exploited to create novel organic materials with interesting photophysical or electronic properties. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or as components in liquid crystal displays. Further research into the solid-state properties and polymerization potential of this compound and its derivatives could uncover a range of non-biological applications.

Q & A

Q. What are the established methods for synthesizing N-(3-benzylphenyl)acetamide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

- Step 1 : Reacting 3-benzylphenylamine with acetyl chloride in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours .

- Step 2 : Neutralizing excess acid with sodium bicarbonate and isolating the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key variables : Solvent polarity (e.g., dichloromethane vs. THF) and temperature control significantly impact reaction kinetics and purity. For example, polar aprotic solvents enhance nucleophilicity but may require strict anhydrous conditions to avoid hydrolysis .

Q. How is the structural identity of this compound validated in academic research?

Methodology :

- NMR Spectroscopy : NMR should show characteristic peaks:

- Acetamide methyl group at δ 2.1–2.3 ppm.

- Aromatic protons in the benzylphenyl group at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H] at m/z 255.3 (calculated for CHNO) .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, confirming spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Case Study : Discrepancies in enzyme inhibition assays (e.g., kinase vs. protease) may arise from:

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Assay pH Dependence : Optimize buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions .

Analytical Approach : - Perform dose-response curves (IC) under standardized conditions.

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound analogs?

Methodology :

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide or hydroxyl) to improve aqueous solubility while retaining target affinity .

- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes from rat/human) to identify metabolic hotspots. Methyl or fluorine substitutions at vulnerable positions (e.g., para to acetamide) can block oxidative degradation .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Advanced Techniques :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Focus on key interactions: acetamide carbonyl with hinge region residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity to guide synthetic prioritization .

- MD Simulations : Assess protein-ligand complex stability over 100-ns trajectories to identify critical binding residues .

Q. What analytical techniques are critical for studying reaction mechanisms involving this compound?

Mechanistic Insights :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between SN1/SN2 pathways in substitution reactions .

- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., acyl nitrenes) during oxidation steps .

- HPLC-MS Coupling : Track byproduct formation in real-time to refine reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.